Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester
Description
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester (CAS: 2521-22-4) is an organophosphorus compound with the molecular formula C₁₄H₂₃O₂P . Structurally, it features a phosphinic acid backbone (H₂PO₂⁻) substituted with a phenyl group and two 2-methylpropyl (isobutyl) ester groups.
Properties
CAS No. |
2521-22-4 |
|---|---|
Molecular Formula |
C14H23O2P |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
[2-methylpropoxy(2-methylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H23O2P/c1-12(2)10-16-17(15,11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
PXAHKSXHLBDPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CC(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Esterification
Microwave (MW) irradiation has emerged as a powerful tool for accelerating phosphinic acid esterification. In a seminal study, phenyl-H-phosphinic acid was reacted with 2-methylpropanol under MW conditions (180°C, 45 min) using 10 mol% of the ionic liquid [bmim][BF4] as a catalyst, achieving 85% conversion to the target ester. The ionic liquid facilitated proton transfer, enhancing nucleophilic attack by the alcohol on the electrophilic phosphorus center. Comparative thermal experiments at 180°C for 6 h yielded only 17% conversion, underscoring the efficiency of MW dielectric heating.
Key parameters influencing yield include:
- Temperature : Elevated temperatures (≥180°C) reduced reaction times but required pressure-resistant vessels to accommodate volatile alcohol byproducts.
- Alcohol stoichiometry : A 15-fold excess of 2-methylpropanol drove equilibrium toward ester formation, though higher excesses risked side reactions.
- Catalyst choice : [bmim][BF4] outperformed [bmim][PF6] due to its stronger hydrogen-bond-accepting ability, which stabilized intermediate oxonium ions.
Ionic Liquid-Catalyzed Reactions
Ionic liquids (ILs) have been instrumental in mitigating the traditional drawbacks of phosphinic acid esterification, such as prolonged reaction times and harsh acid catalysts. A protocol combining 10 mol% [bmim][BF4] with MW irradiation (140–200°C, 0.5–2 h) enabled the synthesis of sterically hindered esters, including the target compound, in yields up to 92%. The IL’s dual role as catalyst and microwave absorber allowed for homogeneous heating, minimizing thermal degradation.
Table 1: Optimization of IL-Catalyzed Esterification
Diastereoselective Synthesis
Resolution via Cinchona Alkaloids
The US5008399A patent disclosed a diastereoselective route to phosphinic acid esters using cinchonidine as a resolving agent. Reacting racemic (2-methylpropyl)phenylphosphinic acid with cinchonidine in tetrahydrofuran at 25–80°C for 2–12 h produced diastereomeric salts, which were separated by fractional crystallization. Subsequent treatment with hydrochloric acid liberated the enantiomerically enriched target ester with 94% enantiomeric excess (ee).
Mechanistic Insights :
- Cinchonidine’s tertiary nitrogen formed a salt with the phosphinic acid, while its hydroxyl group engaged in hydrogen bonding with the ester oxygen, inducing chiral discrimination.
- Solvent polarity critically influenced diastereomer solubility; nonpolar solvents like toluene favored crystallization of the less soluble diastereomer.
Coupling and Deprotection Strategies
Cbz-Protected Intermediate Synthesis
A multi-step synthesis from the RSC Chemical Biology supplement involved:
- Cbz protection : Treatment of (1-amino-2-methylpropyl)phenylphosphinic acid with benzyl chloroformate yielded the Cbz-protected intermediate.
- Esterification : Reaction with 2-methylpropanol using HATU and DIPEA in DMF provided the protected ester in 58% yield.
- Deprotection : HBr/AcOH cleavage of the Cbz group furnished the target compound with 82% purity after extraction.
Table 2: Coupling Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, DCM | 92 | 95 |
| Esterification | HATU, DIPEA, DMF, 24 h | 58 | 98 |
| Deprotection | 33% HBr/AcOH, 1 h | 82 | 91 |
Comparative Analysis of Methods
Direct esterification offers rapid access to the target compound but struggles with sterically hindered substrates. Diastereoselective resolution provides enantiopure material but requires stoichiometric amounts of chiral auxiliaries. Coupling-deprotection sequences allow for modular construction but involve multi-step workflows.
Table 3: Method Comparison
| Method | Yield Range (%) | Stereocontrol | Scalability |
|---|---|---|---|
| MW-Assisted IL | 61–92 | None | High |
| Cinchonidine Resolution | 70–94 | High | Moderate |
| Cbz-Deprotection | 58–82 | None | Low |
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of phosphatase enzymes, which play a crucial role in cellular signaling .
Comparison with Similar Compounds
Phthalate Esters with 2-Methylpropyl Substituents
Example Compounds :
- 1,2-Benzenedicarboxylic acid, 1-ethyl 2-(2-methylpropyl) ester (CAS: 94491-96-0)
- Diisobutyl phthalate (DiBP) (CAS: 84-69-5)
Key Differences :
Phosphate Esters with 2-Methylpropyl Groups
Example Compound :
Key Insights :
Phosphonic Acid Derivatives
Example Compound :
| Property | Phosphinic Acid, (2-Methylpropyl)phenyl-... | Phosphonic Acid Derivative |
|---|---|---|
| Core Structure | H₂PO₂⁻ (phosphinic acid) | HP(O)(OH)₂ (phosphonic acid) |
| Functional Groups | Ester + phenyl | Hydroxyl + ester + phenyl |
| Bioactivity | Unknown | Potential pharmacological activity (unverified) |
Structural Implications :
Chloridated Phosphorus Esters
Example Compound :
- Isobutyl methylphosphonochloridate (CAS: N/A)
Functional Contrast :
- The presence of a chloride group in methylphosphonochloridate makes it highly reactive, whereas the phosphinic acid ester is more stable and safer for industrial applications .
Biological Activity
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester, also known by its CAS number 2521-22-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.
Phosphinic acids are notable for their versatility in chemical synthesis. The compound can be synthesized through various methods involving the esterification of phosphinic acid with 2-methylpropyl alcohol and phenolic compounds. The efficiency of these reactions can be influenced by steric hindrance and the choice of activation agents, such as hexamethyldisilazane or trimethylsilyl chloride, which have been shown to yield high purity products in moderate to high yields .
Table 1: Synthesis Methods and Yields
| Method | Activation Agent | Yield (%) |
|---|---|---|
| Esterification with acrylates | Hexamethyldisilazane | up to 96% |
| Esterification with phenols | Trimethylsilyl chloride | Moderate |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphinic acid derivatives. For instance, the essential oil containing propanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 4.35 µg/mL and 8.71 µg/mL respectively . This suggests that phosphinic acid esters may play a role in developing antimicrobial agents.
Neuroprotective Effects
Phosphinic acids have also been studied for their neuroprotective properties. Research indicates that these compounds can modulate group III metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The modulation of these receptors could lead to therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been documented, particularly concerning their interaction with aminopeptidases from Plasmodium falciparum, which are critical targets for antimalarial drug development. Phosphinic peptides have shown potent inhibition of these enzymes, indicating that phosphinic acid derivatives could be valuable in pharmaceutical applications targeting parasitic infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of essential oils containing phosphinic acid derivatives. The results demonstrated a significant reduction in bacterial growth, supporting the use of these compounds as natural preservatives or therapeutic agents against bacterial infections.
Case Study 2: Neuroprotection
Research involving animal models has illustrated that phosphinic acid derivatives can protect neuronal cells from oxidative stress-induced apoptosis. By modulating mGluRs, these compounds may reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
